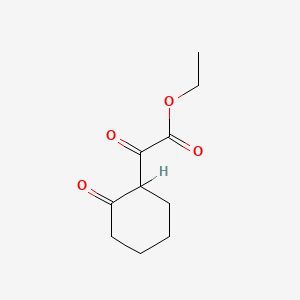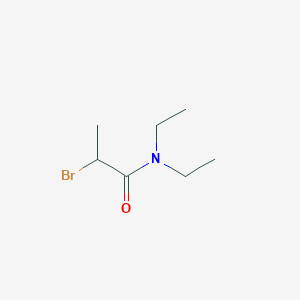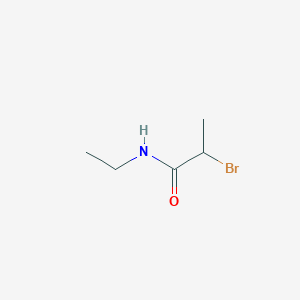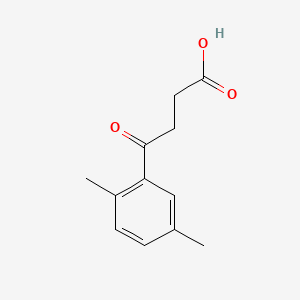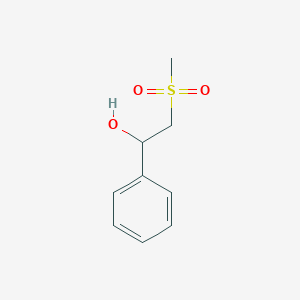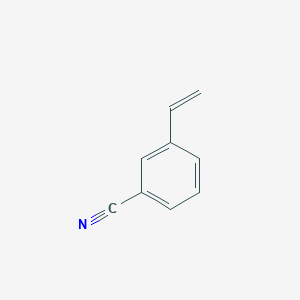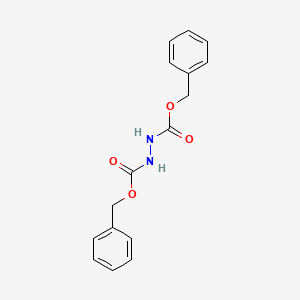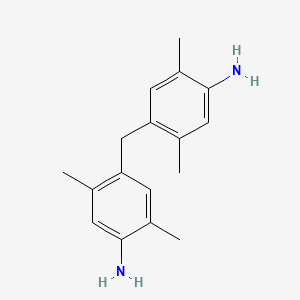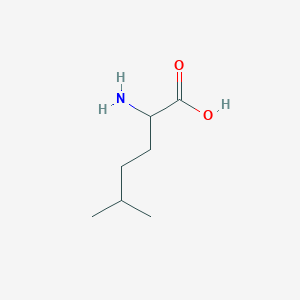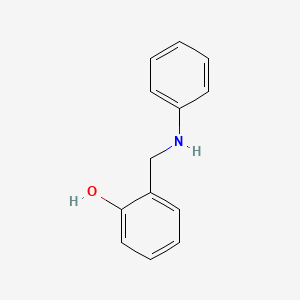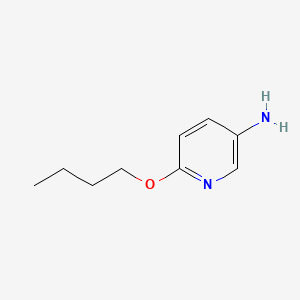
3-Chloropropyl isothiocyanate
Overview
Description
3-Chloropropyl isothiocyanate is a chemical compound with the formula C4H6ClNS and a molecular weight of 135.615 . It is also known by its CAS Registry Number: 2799-72-6 .
Molecular Structure Analysis
The IUPAC Standard InChI for 3-Chloropropyl isothiocyanate is InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2 . The structure is also available as a 2D Mol file .
Scientific Research Applications
Antimicrobial Properties
Isothiocyanates, including 3-Chloropropyl isothiocyanate, exhibit various biological characteristics, one of which is their antimicrobial properties . They can be used in the development of new antimicrobial agents, which can be particularly useful in the fight against antibiotic-resistant bacteria.
Anti-inflammatory Properties
Another significant biological characteristic of isothiocyanates is their anti-inflammatory properties . This makes them potentially useful in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Anticancer Properties
Isothiocyanates have been found to have anticancer properties . They can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting the growth of tumors. This makes them a promising area of research in the development of new cancer treatments.
Synthetic Chemistry
In the field of synthetic chemistry, isothiocyanates serve as valuable platforms for versatile transformations . They can be used as intermediates in the synthesis of a wide range of chemical compounds.
Food Preservation
Certain isothiocyanates have been found to be useful in food preservation . Their antimicrobial nature can help to prevent the growth of harmful bacteria in food, thereby extending its shelf life.
Neuroprotective Activity
Some isothiocyanates, such as sulforaphane, have shown neuroprotective activity . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
3-Chloropropyl isothiocyanate, like other isothiocyanates (ITCs), primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also affects cytochrome P450 (CYP) enzymes .
Mode of Action
It is known that itcs cause down-regulation of cdk1, cdc 25c, gsh, and increase the accumulation of tyrosin 15 phosphorylated cdk1, phosphorylated cdc 25c, and up-regulation of p21 resulting in arrest of cell division in g2/m phase .
Biochemical Pathways
ITCs, including 3-Chloropropyl isothiocyanate, govern many intracellular targets and biochemical pathways. They modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that itcs are rapidly absorbed, achieving high absolute bioavailability at low dietary doses .
Result of Action
Itcs are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
Action Environment
It is known that itcs are toxic and corrosive . Therefore, the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature, pH, and the presence of certain cofactors.
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFOBQSQLJDLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=S)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182269 | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl isothiocyanate | |
CAS RN |
2799-72-6 | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2799-72-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-chloropropyl isothiocyanate react with 2-aminobenzenesulfonamide?
A1: The research paper [] demonstrates that 3-chloropropyl isothiocyanate reacts with 2-aminobenzenesulfonamide in isopropanol to yield 2-(3′-chloropropylthioureido)benzenesulfonamide. This reaction occurs with a 55% yield. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



